5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde
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Overview
Description
5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is a complex organic compound that features a furan ring substituted with a carbaldehyde group and a pyrazole ring substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyrazole ring through a cyclization reaction, followed by bromination and nitration to introduce the bromine and nitro groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom
Major Products
Oxidation: 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid.
Reduction: 5-[(4-amino-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers .
Mechanism of Action
The mechanism of action of 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and aldehyde groups may also contribute to the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a furan ring.
5-bromo-2-nitropyridine: Contains a pyridine ring instead of a pyrazole ring.
3,5-diphenylpyrazole: Lacks the nitro and bromine substituents .
Uniqueness
5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is unique due to the combination of its functional groups and the presence of both a furan and pyrazole ring.
Properties
IUPAC Name |
5-[(4-bromo-3-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O4/c10-8-4-12(11-9(8)13(15)16)3-6-1-2-7(5-14)17-6/h1-2,4-5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNLECJBXUWKMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161575 |
Source
|
Record name | 2-Furancarboxaldehyde, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-99-3 |
Source
|
Record name | 2-Furancarboxaldehyde, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512809-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furancarboxaldehyde, 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701161575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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